Loxiglumide

Catalog No.
S533614
CAS No.
107097-80-3
M.F
C21H30Cl2N2O5
M. Wt
461.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loxiglumide

CAS Number

107097-80-3

Product Name

Loxiglumide

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid

Molecular Formula

C21H30Cl2N2O5

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)

InChI Key

QNQZBKQEIFTHFZ-UHFFFAOYSA-N

SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4-(3,4-dichlorobenzoylamino)-5-(N-3-methoxypropylpentylamino)-5-oxopentanoic acid, CR 1505, CR-1505, loxiglumide

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Description

The exact mass of the compound Loxiglumide is 460.15318 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Glutamine - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cholecystokinin (CCK) Antagonist

Loxiglumide acts as a CCK antagonist. Cholecystokinin is a hormone involved in digestion, regulating gallbladder contraction and pancreatic enzyme secretion. By blocking CCK receptors, loxiglumide could potentially influence these processes ().

Research has explored loxiglumide's role in treating gastrointestinal disorders like pancreatitis, where unregulated enzyme secretion contributes to inflammation. However, clinical trials haven't shown conclusive benefits for pancreatitis treatment ().

Other Potential Applications

Loxiglumide's research extends beyond the gastrointestinal system. Studies have investigated its effects on:

  • Pain Management

    Loxiglumide's ability to modulate CCK signaling might influence pain perception. However, research in this area is limited ().

  • Cancer Research

    Some studies suggest loxiglumide could have anti-tumor properties, but further investigation is needed to understand its mechanisms and potential applications in cancer treatment ().

Loxiglumide, also known as Loside or Rottapharm, is a compound classified as a cholecystokinin-A receptor antagonist. It specifically targets the cholecystokinin-1 (CCK-A) receptors, which are crucial in regulating digestive processes. The compound is noted for its ability to enhance gastric and colonic motility while simultaneously reducing visceral perception of pain, making it of interest in gastrointestinal pharmacology . Loxiglumide has a chemical formula of C₁₁H₁₅N₃O₄S and a molecular weight of approximately 281.32 g/mol .

Loxiglumide acts by competitively binding to the CCK-1 receptor, preventing the natural hormone CCK from activating it [, ]. This blockage disrupts the signaling cascade initiated by CCK, affecting downstream processes like gallbladder contraction and pancreatic enzyme release []. Studies have shown that Loxiglumide can inhibit gallbladder contraction without impacting gastric emptying []. Additionally, research suggests Loxiglumide may stimulate appetite by influencing CCK's role in satiety signaling [].

Information regarding the safety profile of Loxiglumide is limited as it is primarily an investigative research tool [, , ]. Studies on Loxiglumide are typically conducted with controlled dosages in research settings, and there is no data on its safety for general use.

Starting from simpler organic compounds. While specific proprietary methods are often not disclosed in public literature, general synthetic routes may include:

  • Formation of Sulfonamide Linkages: Reacting sulfonyl chlorides with amines to form sulfonamides.
  • Cyclization Reactions: Employing cyclization techniques to form the core structure of loxiglumide.
  • Purification and Characterization: Utilizing chromatographic techniques to purify the final product and confirm its structure through spectroscopic methods.

Loxiglumide has been shown to have several biological effects:

  • Gastrointestinal Motility: It increases gastric emptying and colonic motility, which can be beneficial in treating various gastrointestinal disorders .
  • Pain Perception: By blocking CCK-A receptors, loxiglumide reduces visceral pain perception, potentially aiding in conditions like irritable bowel syndrome .
  • Pancreatic Function: Clinical studies have indicated that loxiglumide may influence pancreatic function by modulating hormone secretion in response to food intake .

Loxiglumide has potential applications in various therapeutic areas:

  • Gastrointestinal Disorders: It is primarily investigated for its role in treating conditions like functional dyspepsia and irritable bowel syndrome due to its motility-enhancing properties.
  • Pain Management: Its ability to reduce visceral pain perception makes it a candidate for managing chronic abdominal pain syndromes .
  • Research Tool: Loxiglumide serves as a valuable tool in research settings for studying the role of CCK-A receptors in physiological processes.

Research has demonstrated that loxiglumide interacts with several biological pathways:

  • Cholecystokinin Pathway: By inhibiting CCK-A receptors, loxiglumide alters the normal signaling pathways that regulate digestion and pain perception.
  • Metabolism: The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, which may influence its pharmacokinetics and efficacy in different populations .

Loxiglumide shares structural and functional similarities with several other compounds that target CCK receptors or exhibit gastrointestinal activity. Here are some notable comparisons:

Compound NameClassMechanism of ActionUnique Features
DexloxiglumideCholecystokinin antagonistMore potent CCK-A receptor antagonist than loxiglumideR-isomer with enhanced selectivity
AtosibanOxytocin antagonistInhibits oxytocin receptorsPrimarily used in obstetrics
OctreotideSomatostatin analogueInhibits growth hormone releaseUsed in acromegaly treatment

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

460.1531774 g/mol

Monoisotopic Mass

460.1531774 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

77MPX3N42I

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Hormone Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cholecystokinin
CCKAR [HSA:886] [KO:K04194]

Pictograms

Irritant

Irritant

Other CAS

107097-80-3

Wikipedia

Loxiglumide

Dates

Modify: 2023-08-15
1: Yucel T, Gonullu D, Orhan Gurer A, Duzman R, Nihat Koksoy F, Yilmaz N, Sit M. The effects on diet, anastomotic type, and loxiglumide on gastric emptying following gastrojejunostomy. Int J Surg. 2009 Apr;7(2):163-7. doi: 10.1016/j.ijsu.2009.01.010. Epub 2009 Feb 13. PubMed PMID: 19342323.
2: Kanemitsu D, Sakagami J, Motoyoshi T, Nakajima T, Kataoka K. Effects of the cholecystokinin A receptor antagonist loxiglumide on the proliferation and cell cycle time of pancreatic acinar cells in rats. Pancreas. 2006 Mar;32(2):190-6. PubMed PMID: 16552340.
3: Katschinski M. Loxiglumide Rotta research. IDrugs. 2002 May;5(5):469-74. PubMed PMID: 15570466.
4: Fanali S, D'Orazio G, Quaglia MG, Rocco A. Use of a hepta-Tyr antibiotic modified silica stationary phase for the enantiomeric resolution of D,L-loxiglumide by electrochromatography and nano-liquid chromatography. J Chromatogr A. 2004 Oct 8;1051(1-2):247-52. PubMed PMID: 15532580.
5: Ishizaki K, Kinbara S, Kawamura M, Kimura K, Shiratori K, Takeuchi T. Effect of cholecystokinin1 receptor antagonist loxiglumide (CR1505) on basal pancreatic exocrine secretion in conscious rats. Pancreas. 2003 Jan;26(1):87-91. PubMed PMID: 12499923.
6: Shiratori K, Takeuchi T, Satake K, Matsuno S; Study Group of Loxiglumide in Japan. Clinical evaluation of oral administration of a cholecystokinin-A receptor antagonist (loxiglumide) to patients with acute, painful attacks of chronic pancreatitis: a multicenter dose-response study in Japan. Pancreas. 2002 Jul;25(1):e1-5. PubMed PMID: 12131781.
7: Ogura Y, Matsuda S, Itho M, Sasaki H, Tanigawa K, Shimomura M. Inhibitory effect of loxiglumide (CR 1505), a cholecystokinin receptor antagonist, on N-nitrosobis(2-oxopropyl) amine-induced biliary carcinogenesis in Syrian hamsters. World J Surg. 2002 Mar;26(3):359-65. Epub 2002 Jan 18. PubMed PMID: 11865375.
8: Beglinger C, Degen L, Matzinger D, D'Amato M, Drewe J. Loxiglumide, a CCK-A receptor antagonist, stimulates calorie intake and hunger feelings in humans. Am J Physiol Regul Integr Comp Physiol. 2001 Apr;280(4):R1149-54. PubMed PMID: 11247838.
9: Ochi K, Harada H, Satake K. Clinical evaluation of cholecystokinin-A- receptor antagonist (loxiglumide) for the treatment of acute pancreatitis. A preliminary clinical trial. Study Group of Loxiglumide in Japan. Digestion. 1999;60 Suppl 1:81-5. PubMed PMID: 10026438.
10: Satake K, Kimura K, Saito T. Therapeutic effects of loxiglumide on experimental acute pancreatitis using various models. Digestion. 1999;60 Suppl 1:64-8. PubMed PMID: 10026435.
11: Kimura K, Tominaga K, Fujii M, Saito T, Kasai H. Effects of loxiglumide on experimental acute pancreatitis in comparison with gabexate mesilate. Arzneimittelforschung. 1998 Jan;48(1):65-9. PubMed PMID: 9522035.
12: Fukamizu Y, Nakajima T, Kimura K, Kanda H, Fujii M, Saito T, Kasai H. Biochemical and pharmacological profiles of loxiglumide, a novel cholecystokinin-A receptor antagonist. Arzneimittelforschung. 1998 Jan;48(1):58-64. PubMed PMID: 9522034.
13: Ninomiya K, Saito T, Wakatsuki K, Saeki M, Kato T, Edano K, Kasai H, Kimura K, Fujii M. Effects of loxiglumide on pancreatic exocrine secretion stimulated by meal in conscious dogs. Arzneimittelforschung. 1998 Jan;48(1):55-7. PubMed PMID: 9522033.
14: Ninomiya K, Saito T, Wakatsuki K, Saeki M, Kato T, Kasai H, Kimura K, Fujii M. Effects of loxiglumide on pancreatic exocrine secretion stimulated by cholecystokinin-8 in conscious dogs. Arzneimittelforschung. 1998 Jan;48(1):52-4. PubMed PMID: 9522032.
15: Saito T, Ukai K, Masuda T, Nakagawa T, Kimura K, Fujii M, Wakatsuki K, Saeki M, Kasai H. General pharmacological profile of the novel cholecystokinin-A antagonist loxiglumide. Arzneimittelforschung. 1997 Dec;47(12):1375-82. PubMed PMID: 9450167.
16: Imoto I, Yamamoto M, Jia DM, Otsuki M. Effect of chronic oral administration of the CCK receptor antagonist loxiglumide on exocrine and endocrine pancreas in normal rats. Int J Pancreatol. 1997 Dec;22(3):177-85. PubMed PMID: 9444548.
17: Schwizer W, Borovicka J, Kunz P, Fraser R, Kreiss C, D'Amato M, Crelier G, Boesiger P, Fried M. Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist loxiglumide. Gut. 1997 Oct;41(4):500-4. PubMed PMID: 9391249; PubMed Central PMCID: PMC1891533.
18: Wakatsuki K, Saito T, Saeki M, Ninomiya K, Kasai H, Kimura K, Fujii M. Cholecystokinin antagonistic activities of loxiglumide. Arzneimittelforschung. 1997 Oct;47(10):1130-3. PubMed PMID: 9368707.
19: Militello C, Sperti C, Di Prima F, Pedrazzoli S. Clinical evaluation and safety of loxiglumide (CCK-A receptor antagonist) in nonresectable pancreatic cancer patients. Italian Pancreatic Cancer Study Group. Pancreas. 1997 Apr;14(3):222-8. PubMed PMID: 9094151.
20: Beckh K, Dirks A, Koop I, Koop H, Adler G. Impairment of hepatic transport processes in perfused rat liver by the specific CCK receptor antagonist loxiglumide. Res Exp Med (Berl). 1997;197(3):125-35. PubMed PMID: 9406280.

Explore Compound Types